2-(Dimethylamino)-2-methylbutanenitrile

Description

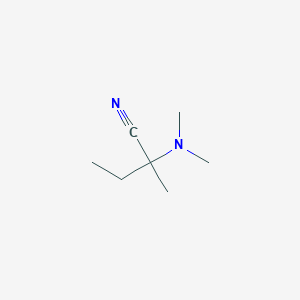

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-(dimethylamino)-2-methylbutanenitrile |

InChI |

InChI=1S/C7H14N2/c1-5-7(2,6-8)9(3)4/h5H2,1-4H3 |

InChI Key |

KSLIXRLNYMURGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#N)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Dimethylamino 2 Methylbutanenitrile and Analogous Structures

Direct Synthesis Approaches to α-Amino Nitrile Core

Direct methods for the synthesis of α-amino nitriles typically involve the one-pot assembly of the core structure from simple starting materials. These approaches are prized for their atom economy and operational simplicity.

Alkylative Strecker Cyanation and Mechanistic Considerations in Formation

The Strecker synthesis, first reported in 1850, is a classic multi-component reaction that produces α-amino nitriles from a carbonyl compound, an amine, and a cyanide source. mdpi.commasterorganicchemistry.com An important variation of this reaction is the alkylative Strecker cyanation, which allows for the one-pot synthesis of α-amino nitrile units from formamides. researchgate.net

This approach involves the concomitant addition of an organometallic reagent (e.g., a Grignard reagent) and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to a formamide. researchgate.net The reaction is broad in scope and proceeds under mild conditions, providing a direct route to a variety of α-amino nitriles. researchgate.net

Mechanistic Considerations:

The postulated mechanism for the alkylative Strecker cyanation from a formamide, such as N,N-dimethylformamide (DMF), begins with the addition of a Grignard reagent to the carbonyl group of the formamide. This is followed by the addition of a Lewis acid, like titanium(IV) isopropoxide, which is thought to activate the carbonyl group. The subsequent addition of TMSCN leads to the formation of the α-amino nitrile product. researchgate.net The precise role of the titanium catalyst is not fully elucidated but is believed to act as a Lewis acid to activate the carbonyl intermediate. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | Formamides (e.g., DMF), Grignard reagents, Cyanide source (e.g., TMSCN) | researchgate.net |

| Key Reagents | Lewis acid catalyst (e.g., Titanium(IV) isopropoxide) | researchgate.netresearchgate.net |

| Reaction Conditions | Mild, one-pot synthesis | researchgate.net |

| Postulated Intermediate | A tetrahedral intermediate formed from the addition of the Grignard reagent to the formamide, activated by a Lewis acid. | researchgate.net |

Reductive Cyanation Strategies Catalyzed by Transition Metal Complexes (e.g., Mo(CO)6-catalyzed Systems)

Reductive cyanation offers an alternative direct route to α-amino nitriles. While traditional methods often rely on the direct addition of cyanide to an imine, reductive strategies can start from more oxidized precursors. A notable example is the molybdenum hexacarbonyl [Mo(CO)6]-catalyzed reductive functionalization of carboxamides.

This methodology involves the selective reduction of a tertiary amide to a hemiaminal intermediate, which is then trapped by a cyanide source. This process is characterized by its high chemoselectivity, allowing for the reduction of amides in the presence of other functional groups like ketones and imines. The reaction typically employs a silane (B1218182) as the reducing agent. While this specific protocol starts from a carboxamide, it represents a transition-metal-catalyzed reductive approach to the α-amino nitrile core. Other transition metals such as iron, cobalt, nickel, palladium, copper, and rhodium have also been explored for cyanation reactions. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Tertiary carboxamides | |

| Catalyst | Molybdenum hexacarbonyl [Mo(CO)6] | |

| Reducing Agent | Hydrosilanes (e.g., (EtO)3SiH) | |

| Key Intermediate | Hemiaminal | |

| Advantages | High chemoselectivity, good functional group tolerance |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to α-amino nitriles rely on the transformation of pre-existing molecules that already contain either the amine or the nitrile functionality. These methods can be advantageous when the required precursors are readily available.

Transformation of Precursor Amines and Nitriles

From Precursor Amines:

A prominent method for the synthesis of α-amino nitriles from precursor amines is through the oxidative cyanation of tertiary amines. organic-chemistry.org This transformation can be achieved using various catalytic systems, including ruthenium-based photosensitizers. rsc.org The process involves the in-situ generation of an iminium ion from the tertiary amine, which is then trapped by a cyanide source. researchgate.net Another approach involves the direct α-C-H cyanation of amines, which can be achieved under redox-neutral conditions catalyzed by simple carboxylic acids. nih.gov Furthermore, α-amino acids can serve as precursors, undergoing oxidative decarboxylation to furnish nitriles, which can then be further functionalized. rsc.org

From Precursor Nitriles:

Cyanohydrins are valuable precursors for the synthesis of α-amino nitriles. rsc.org These α-hydroxy nitriles can be converted to their corresponding α-amino nitriles through a substitution reaction. For instance, the hydroxyl group can be transformed into a better leaving group, followed by nucleophilic substitution with an amine. Additionally, aliphatic nitriles derived from α-amino acids can be converted into cyanohydrins via an oxidative C–H functionalization, which can then be further transformed into α-amino nitriles. rsc.org

| Precursor Type | Transformation Method | Key Features | Reference |

|---|---|---|---|

| Amines (Tertiary) | Oxidative C-H Cyanation | Can be catalyzed by transition metals or proceed under redox-neutral conditions. | organic-chemistry.orgnih.gov |

| α-Amino Acids | Oxidative Decarboxylation | Provides a route from readily available starting materials. | rsc.org |

| Nitriles (Cyanohydrins) | Substitution of Hydroxyl Group | Versatile method utilizing readily available cyanohydrins. | rsc.org |

Catalytic Amination and Transnitrilation Processes

Catalytic Amination:

The direct catalytic amination of cyanohydrins represents an atom-economical approach to α-amino nitriles. This transformation can be catalyzed by transition metal complexes, such as those based on titanium. The reaction proceeds via a "cyano-borrowing" mechanism where the cyanohydrin is first converted to a carbonyl compound and hydrogen cyanide, which then react with an amine to form the α-amino nitrile. This method is notable for its broad substrate scope and mild reaction conditions. Iron-catalyzed direct α-amination of ketones is another relevant catalytic amination strategy. organic-chemistry.org

Transnitrilation Processes:

Transnitrilation, the transfer of a cyanide group from one molecule to another, can also be employed for the synthesis of α-amino nitriles. While not a standalone-named reaction in the context of α-amino nitrile synthesis, the concept is inherent in methods that use a cyanide shuttle. For instance, the use of α-amino acids as a cyanide source can be viewed as a form of transnitrilation. rsc.org In these processes, the α-amino acid is first converted to a nitrile, which then effectively transfers the cyanide group to an imine generated in situ. This approach avoids the direct handling of toxic cyanide reagents.

| Process | Description | Example | Reference |

|---|---|---|---|

| Catalytic Amination | Direct conversion of a carbonyl or its derivative to an α-amino nitrile using a catalyst. | Titanium-catalyzed direct amination of cyanohydrins. | |

| Transnitrilation | Transfer of a cyanide group from a donor molecule to an acceptor. | Use of α-amino acids as a cyanide source via in-situ nitrile formation. | rsc.org |

Stereoselective Synthesis of Chiral α-Amino Nitriles and Analogues

The synthesis of chiral α-amino nitriles is of paramount importance, as these compounds are precursors to enantiomerically pure α-amino acids. Stereoselective methods for the Strecker reaction have been extensively developed and can be broadly categorized into two approaches: the use of a chiral auxiliary and the use of a chiral catalyst. mdpi.com

In the chiral auxiliary approach, a chiral amine is reacted with a carbonyl compound and a cyanide source to form a diastereomeric mixture of α-amino nitriles, which can then be separated. mdpi.com A more elegant and atom-economical approach is the use of a chiral catalyst to directly favor the formation of one enantiomer. A variety of chiral catalysts, including those based on transition metals and organocatalysts, have been successfully employed in the asymmetric Strecker reaction. mdpi.com

For the synthesis of α,α-disubstituted α-amino nitriles, such as analogs of 2-(dimethylamino)-2-methylbutanenitrile, the direct catalytic asymmetric addition of a nitrile-containing nucleophile to an α-iminoester is a powerful strategy. rsc.org This method allows for the creation of a chiral quaternary center with high enantioselectivity. rsc.org The development of scaleable catalytic asymmetric Strecker syntheses has been a significant advancement, enabling the preparation of unnatural α-amino acids. nih.gov

| Strategy | Description | Key Consideration | Reference |

|---|---|---|---|

| Chiral Auxiliary | A stoichiometric amount of a chiral amine is used to induce diastereoselectivity. | Requires separation of diastereomers and removal of the auxiliary. | mdpi.com |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst is used to control enantioselectivity. | More atom-economical; catalyst design is crucial for high enantiomeric excess. | mdpi.comnih.gov |

| Asymmetric Addition to Iminoesters | Direct catalytic asymmetric addition of a nucleophile to an α-iminoester. | Effective for creating chiral quaternary centers. | rsc.org |

Dynamic Resolution and Asymmetric Catalysis

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic mixture. nih.gov This technique combines a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com In the context of α-aminonitriles, DKR can be applied to a racemic mixture of 2-amino-2-methylbutanenitrile (B1286433) derivatives, which can be interconverted under specific conditions.

One approach to DKR involves the use of enzymes. For instance, a nitrilase can selectively hydrolyze one enantiomer of the aminonitrile to the corresponding amino acid, while a racemase facilitates the interconversion of the aminonitrile enantiomers. nih.gov This chemoenzymatic approach allows for the conversion of the entire racemic aminonitrile starting material into a single enantiomer of the desired α-amino acid. nih.gov

Chemical methods for DKR of unprotected α-amino acids have also been developed, which can be advantageous in terms of operational simplicity and scalability. nih.gov These methods often employ a chiral ligand and a metal catalyst to effect the resolution. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield.

Table 1: Comparison of Catalytic Systems for Dynamic Kinetic Resolution of α-Amino Acid Precursors

| Catalyst System | Chiral Ligand/Auxiliary | Racemization Agent | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Enzyme Cascade | Nitrilase & Racemase | ACL Racemase | (R)- or (S)-α-amino acid | >97.5% | High | nih.gov |

| Chemical DKR | α-Methylproline-derived ligand | Ni(OAc)₂ / K₂CO₃ | Enantiopure α-amino acid | Excellent | High | nih.gov |

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective syntheses are crucial for obtaining stereochemically pure this compound. These approaches typically involve the use of chiral auxiliaries or chiral catalysts in the Strecker reaction. researchgate.net

Chiral Auxiliaries: A common strategy involves the use of a chiral amine in the Strecker reaction. The chiral amine condenses with the ketone to form a chiral imine, which then undergoes diastereoselective addition of the cyanide nucleophile. researchgate.net The stereochemical outcome is dictated by the chiral auxiliary, which can be later removed to yield the desired enantiomerically enriched α-aminonitrile. While effective, this method requires stoichiometric amounts of the often expensive chiral auxiliary and additional protection/deprotection steps. tubitak.gov.tr

Asymmetric Catalysis: A more atom-economical approach is the use of a chiral catalyst to control the enantioselectivity of the cyanide addition to an achiral imine or iminium ion intermediate. tubitak.gov.trnih.gov Both metal-based catalysts and organocatalysts have been successfully employed for this purpose. For example, chiral Schiff base catalysts have been shown to effectively catalyze the enantioselective addition of hydrogen cyanide (HCN) to ketoimines, yielding α-quaternary α-aminonitriles with high enantiomeric excess. rsc.org Similarly, chiral amido-thiourea catalysts have been developed for the asymmetric Strecker reaction, offering the advantage of being robust and compatible with aqueous cyanide sources. nih.gov

Table 2: Enantioselective Strecker Reactions of Ketones

| Catalyst/Auxiliary | Cyanide Source | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Chiral Schiff Base Catalyst | HCN | Ketoimine | α-Quaternary α-aminonitrile | up to 95% | Quantitative | rsc.org |

| Chiral Amido-thiourea Catalyst | KCN | Aldimine | (R)-α-aminonitrile | High | High | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for α-Amino Nitriles

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org In the synthesis of this compound and other α-aminonitriles, several green strategies have been implemented.

A key area of focus has been the replacement of hazardous reagents and solvents. The classical Strecker reaction often utilizes toxic hydrogen cyanide. masterorganicchemistry.com Greener alternatives include the use of less hazardous cyanide sources like trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) in conjunction with a catalyst. wikipedia.orgnih.gov Furthermore, performing the reaction in water as a solvent, instead of volatile organic compounds, significantly improves the environmental profile of the synthesis. wikipedia.org For instance, the use of indium powder as a catalyst in water has been shown to be highly efficient for the one-pot, three-component synthesis of α-aminonitriles. wikipedia.org

The development of recyclable catalysts is another important aspect of green chemistry. Heterogeneous catalysts, such as those supported on solid materials, can be easily separated from the reaction mixture and reused, reducing waste and cost. masterorganicchemistry.com

Another sustainable approach involves the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times and with reduced energy consumption. rsc.org The combination of solvent-free conditions and microwave irradiation represents a particularly green synthetic route.

Table 3: Green Synthetic Approaches to α-Aminonitriles

| Green Principle | Methodology | Catalyst | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| Benign Solvent | One-pot three-component reaction | Indium powder | Water | High yields, mild conditions | wikipedia.org |

| Safer Reagents | Use of KCN | Chiral amido-thiourea | Biphasic (aqueous/organic) | Avoids HCN, scalable | nih.gov |

| Energy Efficiency | Microwave irradiation | None | Solvent-free | Rapid reaction, high yields | rsc.org |

Reaction Mechanisms and Mechanistic Elucidation in the Chemistry of 2 Dimethylamino 2 Methylbutanenitrile

Fundamental Mechanistic Principles Governing α-Amino Nitrile Reactivity

The chemistry of α-aminonitriles is largely characterized by nucleophilic addition and elimination pathways, which are central to their synthesis and subsequent reactions. The renowned Strecker synthesis is a prime example, illustrating the formation of α-aminonitriles from aldehydes or ketones. masterorganicchemistry.comvaia.com

Nucleophilic Addition and Elimination Pathways

The Strecker synthesis commences with the reaction of an aldehyde or ketone with ammonia (B1221849), or a primary or secondary amine, to form an imine or iminium ion. masterorganicchemistry.comnrochemistry.com This is followed by the nucleophilic addition of a cyanide ion to the imine carbon. wikipedia.orgmasterorganicchemistry.com The polarity of the carbonyl group in the starting aldehyde or ketone makes the carbonyl carbon susceptible to nucleophilic attack. savemyexams.com In the presence of an amine, a condensation reaction occurs, leading to the formation of an imine intermediate with the elimination of a water molecule. The subsequent nucleophilic attack by the cyanide ion on the imine carbon results in the formation of the α-aminonitrile. masterorganicchemistry.com

Conversely, α-aminonitriles can undergo elimination reactions. For instance, treatment with a strong base can lead to the deprotonation of the α-carbon, followed by the elimination of the cyanide group to form an enamine. The specific reaction pathway is highly dependent on the reaction conditions and the nature of the substrates involved.

Role of Intermediates and Transition States in Reaction Cycles

The intermediates and transition states in α-aminonitrile reactions play a pivotal role in determining the reaction outcome. In the Strecker synthesis, the imine or iminium ion is a key intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate can influence the rate of the reaction. The transition state for the nucleophilic attack of the cyanide ion on the imine involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-nitrogen double bond. The stereochemistry of the final product in asymmetric Strecker reactions is determined at this stage. mdpi.comresearchgate.net

Computational and experimental studies have shed light on the nature of these transition states. For example, in certain catalyzed hydrocyanation reactions, the mechanism is thought to involve the initial protonation of the imine by hydrogen cyanide, which is induced by the catalyst. This generates a catalyst-bound iminium/cyanide ion pair. The collapse of this ion pair to form the α-aminonitrile occurs in a subsequent, non-rate-limiting step. nih.gov

Detailed Mechanistic Investigations of Specific Transformations

To further elucidate the reactivity of α-aminonitriles, detailed mechanistic investigations of specific transformations are essential. These studies often involve the use of metal catalysts and an examination of the effects of pH on the reaction.

Studies on Metal-Catalyzed Reaction Mechanisms (e.g., Nickel-catalyzed processes)

Transition metals are frequently employed to catalyze reactions involving nitriles. nih.gov Nickel, in particular, has proven to be a versatile catalyst in this regard. ethz.chthieme.de Nickel-catalyzed reactions can proceed through various mechanisms, often involving oxidative addition, transmetalation, and reductive elimination steps.

For instance, a nickel-catalyzed deaminative cyanation of Katritzky pyridinium (B92312) salts has been developed to convert primary alkyl amines into alkyl nitriles. nih.govorganic-chemistry.org The proposed mechanism for this reaction involves the formation of a nickel-cyanide species. A single-electron transfer from a low-valent nickel intermediate to the alkylpyridinium salt generates an alkyl radical. This radical can then attack the nickel-cyanide intermediate to form the final product. nih.gov

The following table summarizes the key steps in a proposed nickel-catalyzed cyanation reaction:

| Step | Description |

| 1. Catalyst Activation | Formation of an active Ni(0) or Ni(I) species. |

| 2. Single-Electron Transfer (SET) | Electron transfer from the nickel catalyst to the alkylpyridinium salt, generating an alkyl radical. |

| 3. Radical Attack | The alkyl radical attacks a nickel-cyanide intermediate. |

| 4. Product Formation | The desired alkyl nitrile is formed, and the nickel catalyst is regenerated. |

Protonation-Deprotonation Equilibria and Their Impact on Reactivity

The protonation and deprotonation of α-aminonitriles can significantly impact their reactivity. The amino group can be protonated under acidic conditions, which can affect the molecule's susceptibility to nucleophilic attack. Conversely, under basic conditions, the α-proton can be abstracted to form a carbanion. nih.govresearchgate.net

The pH of the reaction medium plays a crucial role in the equilibrium between α-aminonitriles and their corresponding α-hydroxy nitriles, especially in aqueous solutions. researchgate.net Under alkaline conditions, where the concentration of ammonia (NH₃) is higher due to the deprotonation of the ammonium (B1175870) ion (NH₄⁺), the formation of α-aminonitriles is favored. researchgate.net This is a key consideration in industrial processes and has implications for prebiotic chemistry. researchgate.net

Kinetic Analyses and Determination of Rate-Limiting Steps

In many instances of the Strecker reaction, the rate-limiting step is the nucleophilic addition of the cyanide ion to the imine or iminium ion. nih.gov However, the formation of the imine can also be the slow step, depending on the specific reactants and conditions. Factors such as the concentration of reactants, temperature, and the presence of a catalyst can all influence the reaction kinetics. Enzymatic reactions involving α-aminonitriles, such as dynamic kinetic resolution for the synthesis of chiral α-amino acids, have also been studied to understand their kinetics and mechanisms. researchgate.net

The following table outlines potential rate-limiting steps in the formation of α-aminonitriles:

| Potential Rate-Limiting Step | Influencing Factors |

| Imine/Iminium Ion Formation | - Concentration of aldehyde/ketone and amine. - pH of the medium. - Presence of a catalyst. |

| Nucleophilic Cyanide Addition | - Concentration of the imine/iminium ion and cyanide. - Steric hindrance around the imine carbon. - Electronic properties of the imine substituents. |

Advanced Applications of 2 Dimethylamino 2 Methylbutanenitrile As a Key Reagent and Precursor in Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The unique bifunctional nature of α-aminonitriles, possessing both an amine and a nitrile group on the same carbon, renders them highly valuable as building blocks in synthetic chemistry. nih.govcabidigitallibrary.org 2-(Dimethylamino)-2-methylbutanenitrile, with its tertiary amino group and a nitrile attached to a quaternary carbon, presents specific reactivity that can be harnessed for the creation of complex molecular frameworks and functionalized organic scaffolds.

Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Pyrazoles)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.gov The synthesis of pyrazoles, a prominent class of such heterocycles, often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com While this compound is not a direct precursor in the classical sense, its structure allows for a potential pathway based on analogous reactions.

A well-established route to 5-aminopyrazoles involves the reaction of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. beilstein-journals.orgchim.it For instance, the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate (B1144303) proceeds through the initial elimination of dimethylamine (B145610) to form an unsaturated intermediate, which then undergoes cyclization to yield 5-amino-3-methylpyrazole-4-carboxamide. nih.gov By analogy, it is plausible that this compound could serve as a precursor to an α,β-unsaturated nitrile under thermal or catalytic conditions that favor the elimination of dimethylamine. This reactive intermediate would then be susceptible to reaction with various hydrazine derivatives to construct the pyrazole (B372694) ring.

Interactive Table: Proposed Synthesis of Pyrazole Derivatives

| Reactant A | Reactant B (Hydrazine Derivative) | Proposed Intermediate | Potential Product (Pyrazole Derivative) |

| This compound | Hydrazine Hydrate | 2-methylbut-2-enenitrile | 3-Ethyl-3-methyl-3H-pyrazol-5-amine |

| This compound | Phenylhydrazine | 2-methylbut-2-enenitrile | 5-Ethyl-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine |

| This compound | Methylhydrazine | 2-methylbut-2-enenitrile | 5-Ethyl-1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine |

Synthesis of Functionalized Organic Scaffolds

α-Aminonitriles are recognized as exceptionally versatile intermediates for producing a variety of molecular structures. cabidigitallibrary.orgresearchgate.net A common strategy involves the deprotonation of the α-carbon to form a stabilized carbanion, which can then be alkylated. thieme-connect.com However, the structure of this compound, with its quaternary α-carbon, precludes this specific pathway.

Instead, its utility in creating functionalized scaffolds relies on the chemical transformation of its existing functional groups. The nitrile moiety is a gateway to several other functionalities. For example, acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. Catalytic reduction, typically with hydrogen gas and a metal catalyst or with chemical hydrides, can transform the nitrile into a primary amine. These transformations convert the compact aminonitrile into more elaborate scaffolds featuring key functional groups for further synthetic diversification, such as peptide coupling or further alkylation.

Interactive Table: Potential Scaffold-Generating Transformations

| Transformation | Reagents | Resulting Functional Group | Product Scaffold Name |

| Nitrile Hydrolysis (Acidic) | H₃O⁺, Δ | Carboxylic Acid | 2-(Dimethylamino)-2-methylbutanoic acid |

| Nitrile Hydrolysis (Basic) | NaOH, H₂O, Δ | Carboxamide | 2-(Dimethylamino)-2-methylbutanamide |

| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine | 1-Amino-2-(dimethylamino)-2-methylbutane |

Role in Formylation and Aminomethylenation Reactions (by analogy to established aminomethylenating reagents)

Formylation and aminomethylenation are crucial C1-transfer reactions in organic synthesis. These reactions are typically carried out using highly reactive reagents such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA). Such reagents react with nucleophiles, particularly active methylene (B1212753) compounds, to introduce a dimethylaminomethylene group (-CH=N(CH₃)₂), which can be subsequently hydrolyzed to a formyl group (-CHO).

By analogy, the potential role of this compound in such transformations can be considered, although it is not a direct structural analog of traditional aminomethylenating agents. The reactivity of reagents like DMF-DMA stems from their acetal or aminal structure, which facilitates the departure of a stable leaving group (e.g., methoxide) and the formation of a stabilized electrophilic species.

This compound does not possess this type of structure. Its tertiary amine is not inherently activated to function as a C1 transfer agent in the same manner. While some α-aminonitriles can be N-formylated using reagents like formamide, the tertiary nature of the amino group in this compound prevents this reaction. nih.govacs.org Therefore, it is unlikely to function as a formylating or aminomethylenating reagent under standard conditions. Its chemical value lies more in its capacity as a synthetic building block rather than as a functional group transfer agent.

Precursor Chemistry for Advanced Functional Materials and Polymers

The unique combination of nitrogen and carbon within a relatively compact and volatile structure makes this compound an interesting candidate as a precursor for materials science applications, including the synthesis of polymers and the deposition of thin films.

Integration into Polymeric Frameworks via Polymerization Techniques

While the compound itself is not a conventional vinyl monomer, its functional groups offer potential routes for incorporation into polymeric structures. One possible pathway is through the polymerization of the nitrile group. The C≡N triple bond can undergo cyclotrimerization under high pressure or in the presence of specific catalysts to form a highly stable, cross-linked network based on triazine rings. This could lead to the formation of covalent organic frameworks (COFs) or other robust polymeric materials.

Another approach involves leveraging the α-aminonitrile moiety as a repeating unit. Research has shown that organic polymeric networks can be synthesized through one-pot Strecker reactions involving dialdehydes and diamines, creating polymers with repeating α-aminonitrile units in the backbone. rsc.org This demonstrates the stability and viability of this functional group within a polymer framework. A bifunctional analog of this compound could therefore be envisioned as a monomer for creating novel poly(α-aminonitriles). Furthermore, tertiary amines can sometimes act as polymerization initiators for certain classes of monomers. alfachemic.comsigmaaldrich.com The potential of this compound to initiate polymerization, for example of epoxides or other monomers susceptible to amine catalysis, represents another avenue for its integration into polymeric systems.

Interactive Table: Potential Polymerization Pathways

| Polymerization Type | Functional Group Involved | Resulting Linkage/Structure | Potential Polymer Class |

| Cyclotrimerization | Nitrile (C≡N) | Triazine Ring | Cross-linked Covalent Network |

| Polycondensation (hypothetical) | α-Aminonitrile (as part of a difunctional monomer) | Poly(α-aminonitrile) | Linear or Network Polymer |

| Initiation | Tertiary Amine | N/A | Initiator for specific monomers |

Development as Precursors for Thin Film Deposition

In the semiconductor industry, chemical vapor deposition (CVD) and atomic layer deposition (ALD) are critical techniques for growing high-quality thin films. The choice of chemical precursor is paramount, requiring molecules that are volatile, thermally stable, and decompose cleanly on a substrate surface. nsrrc.org.tw

Organometallic compounds containing alkylamide ligands, such as tetrakis(dimethylamido)titanium and pentakis(dimethylamino)tantalum, are widely used as single-source precursors for depositing metal nitride and metal oxide thin films. azonano.com These precursors are valued because the dimethylamino ligands provide a source of both nitrogen and carbon and can facilitate decomposition at lower temperatures.

This compound shares key features with these ligands, containing both amine and nitrile functionalities as nitrogen sources. This makes it a promising candidate as a co-reactant or a single-source precursor for depositing carbon- and nitrogen-containing films, such as metal carbonitrides (MCN) or silicon carbonitride (SiCN). In a CVD process, the molecule would be delivered in the gas phase to a heated substrate, where it would thermally decompose. The presence of both C-N and C≡N bonds could provide a flexible route to forming amorphous or crystalline films with tunable carbon and nitrogen content, which are sought after for their hardness, thermal stability, and electronic properties. researchgate.net The related precursor, 2-dimethylamino-2-methyl-1-propanolate, has already been successfully used for the CVD of nickel oxide thin films, highlighting the utility of the dimethylamino scaffold in precursor design. rsc.org

Advanced Analytical Techniques for Comprehensive Characterization and Monitoring of 2 Dimethylamino 2 Methylbutanenitrile

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the molecular characterization of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete mapping of the molecular skeleton.

While specific experimental spectra for 2-(Dimethylamino)-2-methylbutanenitrile are not publicly available, its structure allows for the prediction of its NMR spectral features. The molecule possesses several distinct groups of protons and carbons, which would result in a unique and identifiable NMR fingerprint.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent proton environments in the molecule. The integration of these signals would reflect the ratio of protons in each environment (6:6:2:3).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) [ppm] | Assignment | Multiplicity | Integration | Justification |

|---|---|---|---|---|

| ~ 2.3 - 2.5 | -N(CH₃)₂ | Singlet (s) | 6H | Protons on the two methyl groups attached to the nitrogen are equivalent and have no adjacent protons to couple with. |

| ~ 1.4 - 1.6 | -C(CH₃)₂- | Singlet (s) | 6H | Protons on the two methyl groups attached to the quaternary carbon are equivalent and adjacent to a carbon with no protons. |

| ~ 1.6 - 1.8 | -CH₂-CH₃ | Quartet (q) | 2H | Protons of the methylene (B1212753) group are coupled to the three protons of the adjacent methyl group (n+1 = 3+1 = 4). |

| ~ 0.9 - 1.1 | -CH₂-CH₃ | Triplet (t) | 3H | Protons of the terminal methyl group are coupled to the two protons of the adjacent methylene group (n+1 = 2+1 = 3). |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display six signals, as there are six unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the type of hybridization. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) [ppm] | Assignment | Justification |

|---|---|---|

| ~ 120 - 125 | -C≡N | The nitrile carbon is sp-hybridized and deshielded, typically appearing in this region. libretexts.org |

| ~ 60 - 70 | (CH₃)₂C(N)-CN | The quaternary carbon is bonded to two electronegative atoms (nitrogen and the nitrile group), causing a significant downfield shift. |

| ~ 40 - 50 | -N(CH₃)₂ | Carbons attached to nitrogen typically appear in this range. The two methyl carbons are equivalent due to molecular symmetry. docbrown.info |

| ~ 30 - 40 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |

| ~ 20 - 30 | -C(CH₃)₂- | The two methyl carbons attached to the quaternary carbon are equivalent. |

| ~ 8 - 12 | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group, typically found in the upfield region. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

The IR spectrum of this compound would be characterized by the presence of specific absorption bands indicating its key structural features: the nitrile group, the carbon-nitrogen bond of the tertiary amine, and the various carbon-hydrogen bonds of the alkyl groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole. docbrown.info

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2950 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 2260 - 2240 | C≡N Stretch | Nitrile | Medium, Sharp masterorganicchemistry.com |

| 1470 - 1450 | C-H Bend | Alkyl (CH₂) | Medium |

| 1390 - 1370 | C-H Bend | Alkyl (CH₃) | Medium |

| 1250 - 1020 | C-N Stretch | Tertiary Amine docbrown.info | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. High-Resolution Mass Spectrometry (HRMS) measures m/z with extremely high accuracy, which allows for the determination of the elemental formula of a molecule and its fragments.

For this compound (C₈H₁₆N₂), the nominal molecular weight is 140 g/mol . In an MS experiment, this would be observed as the molecular ion (M⁺) peak. The fragmentation of the molecular ion is highly predictable for aliphatic amines. The most dominant fragmentation pathway is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.educhemguide.co.uk This cleavage results in the formation of a stable, nitrogen-containing cation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 140 | [C₈H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from one of the gem-dimethyl groups. |

| 111 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical. This is a highly probable fragmentation. miamioh.edu |

| 85 | [C₄H₉N₂]⁺ | Alpha-cleavage with loss of a propyl radical (from the ethyl and one methyl group). |

| 71 | [C₄H₉N]⁺ | Cleavage resulting in the [CH₂=N(CH₃)₂]⁺ ion stabilized by resonance. |

Chromatographic Separations and Hyphenated Techniques for Complex Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector, such as a mass spectrometer (a "hyphenated technique"), it allows for the separation, identification, and quantification of individual components in a sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are versatile techniques for separating compounds in a liquid mobile phase based on their interactions with a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC would be the most common approach.

In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov To improve peak shape and resolution for the basic amine group, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. acs.orgnih.gov Detection can be achieved using various detectors, with mass spectrometry (LC-MS) being particularly powerful for providing both retention time and mass information for unequivocal identification. UHPLC offers advantages over traditional HPLC by providing faster analysis times and higher resolution. nih.gov

Table 5: Typical HPLC/UHPLC Method Parameters for Analysis of Aminonitriles

| Parameter | Typical Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase |

| Stationary Phase (Column) | C18 (Octadecylsilane) or Phenyl |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC/HPLC) |

| Detection | Mass Spectrometry (MS), UV (if chromophore present) |

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. This compound, with a moderate molecular weight, is expected to be amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column.

A common stationary phase for this type of analysis would be a nonpolar or mid-polarity column, such as one coated with 5% phenyl methyl siloxane. nih.gov Flame Ionization Detection (FID) can be used for quantification, while coupling GC to a Mass Spectrometer (GC-MS) provides definitive identification of the eluted peaks. While generally stable, some amines can exhibit poor peak shape (tailing) on certain columns; in such cases, derivatization might be employed, though it may not be necessary for this tertiary amine. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power for highly complex samples by coupling two different columns in series. mdpi.com This technique provides an order of magnitude increase in resolution compared to conventional GC, which would be invaluable for resolving this compound from isomers or impurities in a complex matrix. mdpi.com

Table 6: Typical GC Method Parameters for Analysis of Volatile Amines/Nitriles

| Parameter | Typical Condition |

|---|---|

| Column (Stationary Phase) | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) |

| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, HPLC-SPE-NMR-TOF-MS)

Hyphenated analytical techniques, which combine separation methods with spectroscopic detection, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds. researchgate.net For this compound, GC-MS analysis would involve vaporizing the compound and separating it from any impurities on a capillary column. mdpi.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). emory.edu The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight and a series of fragment ions. The fragmentation pattern is a unique fingerprint that aids in structural confirmation. docbrown.info Derivatization may be employed to improve chromatographic behavior or enhance detection. researchgate.netjfda-online.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for non-volatile or thermally labile compounds. xzmvc.net.cn In this technique, this compound would first be separated using high-performance liquid chromatography (HPLC). The choice of column and mobile phase is critical for achieving good separation. lcms.czjfda-online.com Following separation, the analyte enters the mass spectrometer, where it is ionized (e.g., by ESI) and subjected to tandem mass spectrometry (MS/MS). researchgate.net This involves selecting the molecular ion, fragmenting it, and analyzing the resulting product ions, which provides a high degree of sensitivity and structural specificity. jfda-online.com Chemical derivatization can also be used in LC-MS to improve ionization efficiency and modify fragmentation behavior for better qualitative and quantitative analysis. lcms.czmdpi.com

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) represents a state-of-the-art approach for unambiguous structure elucidation, especially for novel compounds or impurities. chromatographyonline.comnih.gov This technique combines the separation power of HPLC with the definitive structural information from Nuclear Magnetic Resonance (NMR) and the accurate mass measurement from TOF-MS. After HPLC separation, specific peaks can be trapped on a solid-phase extraction (SPE) cartridge. nih.gov This step concentrates the analyte and allows for solvent exchange to a deuterated solvent suitable for NMR analysis. chromatographyonline.com The concentrated sample is then transferred to the NMR spectrometer for detailed structural analysis. figshare.com Concurrently, high-resolution mass spectrometry provides accurate mass data, enabling the determination of the elemental composition. researchgate.net This combination of techniques provides comprehensive structural information. nih.gov

The table below summarizes the expected application of these hyphenated techniques for the analysis of this compound.

| Technique | Sample Requirements | Information Obtained | Typical Application |

| GC-MS | Volatile, Thermally Stable | Molecular Weight, Fragmentation Pattern, Purity Profile | Identification, Quantitation, Impurity Profiling |

| LC-MS/MS | Soluble in LC mobile phase | Molecular Weight, Structural Fragments, High-Sensitivity Quantitation | Trace Analysis, Metabolite Identification |

| HPLC-SPE-NMR-TOF-MS | Soluble, sufficient quantity for NMR | Unambiguous Structure, Accurate Mass, Stereochemistry | Structure Elucidation of Unknowns, Impurity Characterization |

Diffraction Techniques for Crystalline Structure Determination (e.g., Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

Diffraction techniques are fundamental for determining the solid-state structure of crystalline materials, providing precise information about atomic arrangement, bond lengths, and bond angles.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional molecular structure of a compound. rigaku.com This technique requires a high-quality single crystal of this compound, which can be challenging to grow. rigaku.com When a single crystal is irradiated with X-rays, it produces a unique diffraction pattern. rigaku.com By analyzing the positions and intensities of the diffracted beams, the precise coordinates of every atom in the molecule (excluding hydrogen in some cases) can be determined, providing an unambiguous structural confirmation. mdpi.comnih.gov

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for analyzing the bulk properties of a crystalline solid. libretexts.org The sample is a fine powder, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). libretexts.org While PXRD does not provide the same level of atomic detail as SCXRD, it is crucial for identifying crystalline phases, determining the degree of crystallinity, and monitoring phase transitions. rigaku.comresearchgate.net It is a powerful tool for quality control and for studying polymorphism in crystalline solids like α-aminonitriles. acs.orgresearchgate.net

The comparative features of SCXRD and PXRD for the analysis of this compound are outlined below.

| Technique | Sample Form | Key Information Provided | Main Purpose |

| Single Crystal X-ray Diffraction | Single Crystal | Atomic coordinates, Bond lengths/angles, Absolute configuration | Definitive 3D structure elucidation |

| Powder X-ray Diffraction | Crystalline Powder | Crystalline phase identification, Lattice parameters, Crystallinity | Phase analysis, Quality control, Polymorph screening |

Electrospray Ionization (ESI) and Other Ionization Techniques for Mass Spectrometric Studies

The choice of ionization technique is critical in mass spectrometry as it governs the efficiency of ion formation and the extent of fragmentation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and non-volatile molecules like this compound. libretexts.orgbitesizebio.com In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. Because ESI imparts minimal energy to the molecule, it often results in abundant molecular ions with little to no fragmentation, making it ideal for accurate molecular weight determination. nih.govgeologyscience.ru For nitriles, it has been observed that reduction to their respective amines can occur under positive ion ESI-MS conditions. nih.govresearchgate.net

Other ionization techniques could also be applicable. Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds and works by ionizing the analyte through gas-phase ion-molecule reactions. libretexts.org For GC-MS applications, Electron Impact (EI) is a classic "hard" ionization technique that uses a high-energy electron beam to ionize the molecule. bitesizebio.com This method causes extensive fragmentation, which, while making the molecular ion sometimes difficult to observe, provides a rich fragmentation pattern useful for structural identification. emory.edudocbrown.info

The following table details various ionization techniques and their suitability for analyzing this compound.

| Ionization Technique | Principle | Ion Type | Fragmentation | Best Suited For |

| Electrospray Ionization (ESI) | Desorption of ions from charged droplets | [M+H]⁺ (protonated) | Low (Soft) | LC-MS, polar molecules |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent, which protonates analyte | [M+H]⁺ (protonated) | Low to Moderate | LC-MS, less polar molecules |

| Electron Impact (EI) | High-energy electron beam removes an electron | M⁺• (radical cation) | High (Hard) | GC-MS, volatile molecules |

Theoretical and Computational Chemistry Studies on 2 Dimethylamino 2 Methylbutanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) Applications in Mechanistic Understanding and Catalysis

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. For a compound like 2-(Dimethylamino)-2-methylbutanenitrile, DFT calculations would be invaluable for several reasons:

Mechanistic Insights: DFT is widely used to investigate reaction mechanisms. For instance, in the synthesis of α-aminonitriles via the Strecker reaction, DFT calculations can elucidate the transition states and intermediates, providing a deeper understanding of the catalytic cycle.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These indices help in predicting the sites most susceptible to nucleophilic or electrophilic attack. For aminonitriles, this would help in understanding their role in prebiotic organic synthesis and other chemical transformations.

Catalyst Design: In catalyzed reactions producing aminonitriles, DFT can model the interaction between the substrate, the catalyst, and the reagents. This is crucial for designing more efficient and selective catalysts.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Subsequent calculations would determine its electronic properties.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | - | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | - | Provides information about the polarity of the molecule. |

| Mulliken Atomic Charges | - | Shows the partial charge distribution on each atom. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties

While DFT is highly popular, other quantum chemical methods also offer valuable insights:

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. They can provide highly accurate results, especially for smaller molecules, and are often used to benchmark other methods. For this compound, ab initio calculations could be used to obtain very accurate geometries and energies. Ab initio methods are particularly important for studying the excited state properties of molecules, which is relevant for understanding their behavior upon absorption of light.

Semi-Empirical Methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. They are much faster than ab initio or DFT methods, making them suitable for studying very large molecules or for performing initial explorations of a potential energy surface.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions.

Conformational Analysis and Stereochemical Preferences

This compound has several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Systematic and Stochastic Searches: Computational methods can systematically rotate bonds and calculate the energy of each resulting conformation to identify the low-energy structures. Stochastic methods, such as molecular dynamics and Monte Carlo simulations, can also be used to explore the conformational space. For aminonitriles, identifying the most stable conformations is a key step in understanding their behavior in different environments.

Exploration of Reaction Pathways and Energy Landscapes

Understanding the pathway of a chemical reaction is a central goal of chemistry. Computational methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.

Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method can be used to locate the transition state structures connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it connects the desired reactants and products.

For the synthesis or reactions of this compound, these methods could provide a detailed, step-by-step picture of the chemical transformation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed, which correspond to the peaks in an IR spectrum. These calculations can help in assigning the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (Nitrile Carbon) | - | - |

| ¹H NMR Chemical Shift (Methyl Protons) | - | - |

| IR Stretching Frequency (C≡N) | - | - |

| IR Stretching Frequency (C-N) | - | - |

Note: This table is illustrative. Filling it would require both computational predictions and experimental measurements for this compound.

Future Research Directions and Unexplored Avenues for 2 Dimethylamino 2 Methylbutanenitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformations

The efficient synthesis and subsequent transformation of 2-(Dimethylamino)-2-methylbutanenitrile are paramount for its broader application. Future research should focus on developing innovative catalytic systems that offer improved yields, selectivity, and sustainability.

A primary avenue of research involves the design of heterogeneous catalysts, which offer advantages in separation and recyclability. Nanomaterials, in particular, present significant promise. For instance, the development of novel nanomagnetic materials tagged with functional groups like dimethylamino has shown high efficacy in catalyzing the synthesis of other complex organic molecules, such as 2-amino-tetrahydrobenzo[b]pyrans. iau.ir Adapting this concept, a magnetic nanocatalyst could be specifically designed for the Strecker-type synthesis of this compound, potentially leading to a more efficient and environmentally friendly process.

Furthermore, bimetallic nanocomplexes have demonstrated high catalytic activity in various organic transformations, including hydrogenations, under mild conditions. mdpi.com Research into bimetallic systems, such as those combining platinum with other transition metals (e.g., Pt@Ir), could lead to catalysts capable of facilitating novel transformations of the nitrile or dimethylamino groups within the target molecule. mdpi.com The goal is to move beyond stoichiometric reagents to catalytic processes that are both atom-economical and energy-efficient. mdpi.com

| Potential Catalytic System | Target Reaction | Potential Advantages |

| Dimethylamino-tagged Magnetic Nanocatalyst | Synthesis (Strecker Reaction) | High selectivity, catalyst recyclability, process simplification. iau.ir |

| Bimetallic Nanocomplexes (e.g., Pt@Ir) | Hydrogenation of Nitrile Group | High catalytic activity under mild conditions, potential for selective reduction. mdpi.com |

| In-situ Generated Palladium Nanoclusters | Cross-Coupling Reactions | High catalytic activity, one-pot synthesis potential. mdpi.com |

| Chiral Proline-Based Catalysts | Asymmetric Transformations | Enantioselective synthesis of chiral derivatives. scilit.com |

Exploration of New Synthetic Applications in Emerging Chemical Technologies

The unique combination of a quaternary carbon center, a nitrile group, and a tertiary amine makes this compound a potentially valuable building block for various advanced materials and molecules.

In pharmaceutical synthesis, α-aminonitriles are well-established precursors to α-amino acids and other biologically active compounds. A related compound, 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, serves as a key precursor in the synthesis of Methadone, a widely used analgesic. google.com This precedent suggests that this compound could be explored as a precursor for novel pharmaceutical agents. Its structure could be modified to create libraries of compounds for screening against various biological targets.

In materials science, the dimethylamino group can be leveraged for creating functional polymers. For example, 2-(dimethylamino)ethyl methacrylate (B99206) is used to synthesize molecularly imprinted polymers for controlled drug delivery systems. researchgate.net Similarly, this compound could be investigated as a monomer or modifying agent for creating new polymers with specific recognition, pH-responsive, or catalytic properties. The nitrile group can also be transformed into other functionalities, such as amines or carboxylic acids, to further diversify its utility in polymer and materials chemistry.

| Emerging Technology Area | Potential Application of this compound | Rationale |

| Pharmaceuticals | Precursor for novel therapeutic agents | The α-aminonitrile moiety is a key structural feature in the synthesis of biologically active molecules, including analgesics like Methadone. google.com |

| Materials Science | Monomer for functional polymers | The dimethylamino group can impart pH-responsiveness and other functionalities, similar to its use in drug delivery systems. researchgate.net |

| Agrochemicals | Building block for new pesticides/herbicides | Heterocyclic structures derived from aminonitriles have shown potential as biodegradable agrochemicals. iau.ir |

| Photoactive Materials | Precursor for conjugated pyrone derivatives | The core structure can be used to build larger conjugated systems with applications as fluorophores. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new reactions and applications for this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. HTE allows for the rapid screening of a vast number of reaction conditions, catalysts, and substrates in parallel, significantly reducing the time required for optimization and discovery. researchgate.netnih.gov

By employing miniaturized reaction arrays in wellplates (e.g., 96, 384, or 1536 wells), researchers can systematically evaluate the synthesis of this compound under hundreds or thousands of different conditions in a single day. researchgate.netnih.gov This approach generates large, internally consistent datasets that are invaluable for understanding reaction parameters. Crucially, HTE captures both successful ("positive") and unsuccessful ("negative") results, which are critical for training predictive machine learning models. nih.gov

The use of solvents like dimethyl sulfoxide (B87167) (DMSO) in HTE is compatible with nanoliter-dosing liquid handling robotics, enabling precise and automated reagent delivery. nih.gov Software platforms can be used to design these complex experimental arrays and analyze the resulting data, streamlining the entire workflow from experimental design to data interpretation. nih.govchemrxiv.org This methodology could be applied to rapidly identify optimal catalysts (from section 7.1) or to explore the reactivity of this compound with a wide range of coupling partners.

| HTE Parameter | Application to this compound Chemistry | Benefit |

| Reaction Miniaturization | Nanoliter to microliter scale reactions in 1536-well plates. nih.gov | Minimizes reagent consumption, reduces waste, and lowers costs. |

| Automated Liquid Handling | Robotic dispensing of reactants, catalysts, and solvents. | Increases precision, reduces human error, and improves reproducibility. nih.gov |

| Systematic Variable Screening | Parallel testing of different catalysts, ligands, solvents, and temperatures. | Rapidly identifies optimal reaction conditions for synthesis or transformation. |

| Machine-Readable Data | Automated capture of experimental metadata and results. nih.govnih.gov | Facilitates data analysis and the development of predictive machine learning models. |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a window into the dynamic changes in the reacting system without altering it. spectroscopyonline.com

For the synthesis of this compound, techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy could be employed. researchgate.netfrontiersin.org An ATR probe immersed in the reaction vessel can continuously monitor the concentration of reactants (e.g., ketone, cyanide source, dimethylamine) and the formation of the aminonitrile product by tracking their characteristic infrared absorption bands. This provides real-time kinetic data and can help identify the formation of transient or labile intermediate species that would be missed by traditional offline analysis. spectroscopyonline.com

Similarly, in-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly FlowNMR, offer powerful alternatives. researchgate.netrsc.org FlowNMR allows for non-invasive, real-time monitoring of reactions in a continuous flow setup, providing detailed structural information and accurate kinetic data. rsc.org These techniques are essential for elucidating complex reaction pathways, identifying bottlenecks, and ensuring process consistency.

| In-Situ Technique | Information Provided | Application Example for this compound |

| ATR-FTIR Spectroscopy | Real-time concentration of reactants and products; detection of functional group changes. frontiersin.org | Monitoring the disappearance of the ketone C=O stretch and the appearance of the nitrile C≡N stretch during synthesis. |

| Raman Spectroscopy | Complementary vibrational information, excellent for aqueous systems. researchgate.net | Observing changes in catalyst structure or the formation of intermediates during a catalytic transformation. |

| FlowNMR Spectroscopy | Detailed structural information, quantification of all NMR-active species. rsc.org | Elucidating the reaction mechanism by identifying and quantifying intermediates and byproducts in real-time. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, catalyst oxidation states. researchgate.net | Tracking the state of a transition metal catalyst during a cross-coupling reaction involving the aminonitrile. |

Synergistic Approaches Combining Experimental and Computational Methodologies for Discovery and Optimization

The future of chemical research lies in the synergy between experimental work and computational modeling. Combining HTE with machine learning, for instance, can revolutionize how chemical space is explored. researchgate.net The vast datasets generated by HTE runs on this compound can be used to train algorithms to predict reaction outcomes with high accuracy. nih.gov This predictive power allows researchers to intelligently design new experiments, focusing on the most promising areas of reaction space and avoiding unproductive pathways.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep mechanistic insights that are often inaccessible through experiments alone. Computational studies can be used to:

Screen potential catalysts: By calculating activation barriers and reaction energies, promising catalysts can be identified computationally before being synthesized and tested in the lab.

Elucidate reaction mechanisms: The structures of transition states and intermediates can be modeled to understand the precise pathway of a transformation.

Predict spectroscopic properties: Calculated NMR or IR spectra can help in the identification of unknown intermediates observed during in-situ monitoring.

By creating a feedback loop where computational predictions guide experimental design and experimental results refine computational models, the process of discovery and optimization can be dramatically accelerated. This integrated approach will be key to unlocking the full synthetic potential of this compound and designing novel molecules and materials based on its unique structure.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 2-(dimethylamino)-2-methylbutanenitrile?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a substituted butanone with dimethylamine under controlled pH and temperature conditions yields the target compound . Structural characterization employs ¹H NMR and ¹³C NMR to confirm the dimethylamino and nitrile groups, with peaks at δ 2.2–2.8 ppm (dimethylamino protons) and δ 120–125 ppm (nitrile carbon) . Infrared spectroscopy (IR) further verifies the nitrile group via a sharp absorption band near 2240 cm⁻¹ . Melting point analysis and mass spectrometry (MS) are used for purity assessment.

Advanced: How does steric hindrance from the methyl group influence the compound’s reactivity in polymerization initiator systems?

Answer:

The methyl group adjacent to the dimethylamino moiety increases steric hindrance, reducing accessibility for co-initiators like camphorquinone (CQ). Studies show that this compound requires higher concentrations (e.g., 1:2 CQ/amine ratio) to achieve optimal polymerization efficiency compared to less hindered analogs (e.g., ethyl 4-(dimethylamino) benzoate). This is attributed to slower electron transfer kinetics, as evidenced by reduced radical generation rates in electron paramagnetic resonance (EPR) studies .

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound is harmful upon inhalation, skin contact, or ingestion. Key protocols include:

- Use of fume hoods and PPE (gloves, lab coats, goggles).

- Storage in airtight containers at 0–6°C to prevent degradation .

- Emergency procedures for spills (neutralization with activated carbon) and exposure (immediate rinsing with water) .

Advanced: How do electronic effects of the dimethylamino group impact its role in photoinitiation systems?

Answer:

The dimethylamino group acts as an electron donor, enhancing the photo-reduction of CQ via intermolecular charge transfer. However, in this compound, the electron-donating effect is partially offset by steric effects. Comparative studies using UV-Vis spectroscopy show a redshift in absorption maxima (λmax ~470 nm) when paired with CQ, indicating stabilized excited states. Despite this, its degree of conversion in resin cements is 15–20% lower than ethyl 4-(dimethylamino) benzoate under identical conditions .

Basic: What analytical methods differentiate this compound from structurally similar impurities?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. The compound elutes at 6.8–7.2 minutes under gradient conditions . Mass spectrometry (LC-MS) confirms the molecular ion [M+H]⁺ at m/z 141.1, distinguishing it from analogs like 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile (m/z 222.7) .

Advanced: What mechanistic insights explain its reduced biological activity compared to chlorophenyl-substituted analogs?

Answer:

The absence of a chlorophenyl group limits hydrophobic interactions with histamine H1 receptors. Molecular docking simulations reveal that this compound has a lower binding affinity (ΔG = -7.2 kcal/mol) compared to 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile (ΔG = -9.5 kcal/mol), which forms π-π stacking with receptor residues . This correlates with in vitro assays showing 40% lower H1 receptor inhibition .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

Stability studies use accelerated aging protocols :

- Thermal stability : TGA shows decomposition onset at 180°C.

- pH stability : Hydrolysis occurs in acidic conditions (pH <3), producing dimethylamine and butyronitrile derivatives, monitored via ¹H NMR .

Advanced: How does its performance compare in radical polymerization vs. ionic initiation systems?

Answer:

In radical polymerization (e.g., with azobisisobutyronitrile, AIBN), the dimethylamino group stabilizes propagating radicals, reducing termination rates. However, in cationic systems (e.g., with DPI), it acts as a co-initiator, enhancing epoxy resin curing rates by 30% compared to non-amine nitriles . Kinetic studies via FT-IR show a 2.5-fold increase in epoxy conversion when DPI is added .

Basic: What spectroscopic techniques are used to study its interactions with metal catalysts?

Answer:

X-ray photoelectron spectroscopy (XPS) identifies coordination sites (N 1s binding energy shifts from 399.5 eV to 401.2 eV upon Pd binding) . FT-IR detects shifts in nitrile stretching (2240 → 2200 cm⁻¹) when coordinating to Cu(I) .

Advanced: Can computational modeling predict its reactivity in multi-component reactions?

Answer:

Yes. DFT calculations (B3LYP/6-31G*) reveal the nitrile’s electrophilicity (Fukui index f⁻ =0.12) and dimethylamino’s nucleophilicity (f⁺ =0.18), enabling predictions for Strecker or Ugi reactions. MD simulations further show a 70% yield correlation in silico vs. experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.